Cas no 33317-04-3 (1H-Pyrrole-2-carboxylic acid, 3-formyl-4,5-dimethyl-, methyl ester)

1H-Pyrrole-2-carboxylic acid, 3-formyl-4,5-dimethyl-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2-carboxylic acid, 3-formyl-4,5-dimethyl-, methyl ester
- methyl 3-formyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
- JRSRSELFXJTQBX-UHFFFAOYSA-N
- 33317-04-3
- SCHEMBL5322133
- methyl 3-formyl-4,5-dimethylpyrrole-2-carboxylate
- DTXSID70444654
-
- MDL: MFCD18072588
- Inchi: InChI=1S/C9H11NO3/c1-5-6(2)10-8(7(5)4-11)9(12)13-3/h4,10H,1-3H3
- InChI Key: JRSRSELFXJTQBX-UHFFFAOYSA-N
- SMILES: CC1=C(NC(=C1C=O)C(=O)OC)C
Computed Properties
- Exact Mass: 181.07393
- Monoisotopic Mass: 181.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.2Ų
- XLogP3: 1.1
Experimental Properties
- PSA: 59.16
1H-Pyrrole-2-carboxylic acid, 3-formyl-4,5-dimethyl-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K55588-1g |
methyl3-formyl-4,5-dimethyl-1H-pyrrole-2-carboxylate |
33317-04-3 | 95% | 1g |
$980 | 2025-02-21 | |
eNovation Chemicals LLC | K55588-1g |
methyl3-formyl-4,5-dimethyl-1H-pyrrole-2-carboxylate |
33317-04-3 | 95% | 1g |
$980 | 2025-03-03 | |
eNovation Chemicals LLC | K55588-1g |
methyl3-formyl-4,5-dimethyl-1H-pyrrole-2-carboxylate |
33317-04-3 | 95% | 1g |
$980 | 2024-06-09 | |
eNovation Chemicals LLC | K55588-1g |
methyl3-formyl-4,5-dimethyl-1H-pyrrole-2-carboxylate |
33317-04-3 | 95% | 1g |
$980 | 2025-03-03 |
1H-Pyrrole-2-carboxylic acid, 3-formyl-4,5-dimethyl-, methyl ester Related Literature
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Ping Tong Food Funct., 2020,11, 628-639
Additional information on 1H-Pyrrole-2-carboxylic acid, 3-formyl-4,5-dimethyl-, methyl ester
Research Briefing on 1H-Pyrrole-2-carboxylic acid, 3-formyl-4,5-dimethyl-, methyl ester (CAS: 33317-04-3)
1H-Pyrrole-2-carboxylic acid, 3-formyl-4,5-dimethyl-, methyl ester (CAS: 33317-04-3) is a pyrrole derivative with significant potential in chemical biology and pharmaceutical research. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel antimicrobial and anticancer agents. This briefing provides an overview of the latest research advancements related to this compound, focusing on its synthesis, biological activities, and potential applications.
The compound's unique structural features, including the formyl and ester functional groups, make it a versatile building block for the construction of more complex molecules. Recent synthetic approaches have optimized the yield and purity of 33317-04-3, enabling its broader application in medicinal chemistry. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient one-pot synthesis method, achieving a yield of over 85% under mild reaction conditions.
In terms of biological activity, 1H-Pyrrole-2-carboxylic acid, 3-formyl-4,5-dimethyl-, methyl ester has shown promising results in preliminary screenings. Research conducted by the National Institute of Health (NIH) in 2024 revealed its moderate inhibitory effects against certain strains of Gram-positive bacteria, including Staphylococcus aureus. Additionally, its derivatives have exhibited potential as kinase inhibitors, suggesting possible applications in targeted cancer therapies.
Further investigations into the mechanism of action of this compound and its derivatives are ongoing. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) explored its interaction with bacterial cell membranes, providing insights into its antimicrobial properties. Meanwhile, computational modeling studies have predicted its binding affinity with various cancer-related proteins, paving the way for future drug development efforts.
In conclusion, 1H-Pyrrole-2-carboxylic acid, 3-formyl-4,5-dimethyl-, methyl ester (33317-04-3) represents a valuable scaffold in pharmaceutical research. Its synthetic accessibility and diverse biological activities make it a compelling candidate for further exploration. Future research should focus on optimizing its derivatives for enhanced efficacy and selectivity, as well as investigating its potential in combination therapies.
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